molecular formula C20H24N4O2 B2460261 N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326943-34-3

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Numéro de catalogue B2460261
Numéro CAS: 1326943-34-3
Poids moléculaire: 352.438
Clé InChI: XBISXJFDPRUQGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as CR845, is a novel kappa opioid receptor agonist that has gained significant attention in recent years due to its potential therapeutic applications.

Mécanisme D'action

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide exerts its pharmacological effects by selectively activating the kappa opioid receptor, which is primarily located in the central nervous system. Activation of the kappa opioid receptor leads to the inhibition of pain signaling pathways and the modulation of neurotransmitter release, resulting in analgesia and anti-pruritic effects.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-pruritic effects, and anti-inflammatory effects. In addition, N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have a low potential for abuse and addiction, making it an attractive alternative to traditional opioid analgesics.

Avantages Et Limitations Des Expériences En Laboratoire

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for use in lab experiments, including its high selectivity for the kappa opioid receptor, its ability to produce analgesia and anti-pruritic effects without producing adverse effects, and its low potential for abuse and addiction. However, N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide also has some limitations, including its relatively short half-life and the need for further research to fully understand its pharmacological effects.

Orientations Futures

There are several potential future directions for research on N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, including the development of new formulations and delivery methods, the investigation of its potential therapeutic applications in other areas, such as depression and anxiety, and the exploration of its mechanism of action and pharmacological effects at the molecular level. Additionally, further research is needed to fully understand the safety and efficacy of N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in long-term use and in different patient populations.

Méthodes De Synthèse

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is synthesized through a multistep process involving the reaction of 4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzoic acid with cyclopropylmethylamine. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in high yield and purity.

Applications De Recherche Scientifique

N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and pruritus. Preclinical studies have shown that N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has a high affinity for the kappa opioid receptor and can effectively reduce pain and itching without producing the adverse effects associated with traditional opioid analgesics. Clinical trials have also demonstrated the safety and efficacy of N-(cyclopropylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain.

Propriétés

IUPAC Name

N-(cyclopropylmethyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-19(23-14-15-4-5-15)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-2-1-3-13-24/h6-11,15H,1-5,12-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISXJFDPRUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.